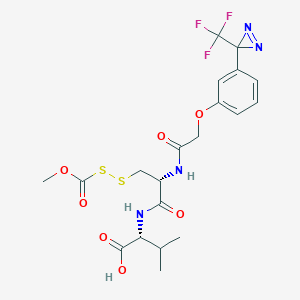

2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine

Descripción

2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is a multifunctional molecule combining photoreactive, peptide, and sulfur-containing moieties. Its structure comprises:

- 3-Trifluoromethyl-3H-diazirinyl group: A photolabile carbene precursor enabling covalent crosslinking upon UV irradiation .

- Phenoxyacetyl group: Aromatic linker influencing lipophilicity and target interaction.

- S-Methyloxycarbonylsulfenyl group: A sulfur-based protecting group modulating reactivity and stability.

This compound’s design suggests applications in photolabeling, targeted drug delivery, or enzyme inhibition.

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWRQHUSMOIPSC-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921194 | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113787-92-1 | |

| Record name | D-Valine, N-[3-[(methoxycarbonyl)dithio]-N-[[3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]acetyl]-L-alanyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113787-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113787921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diazirine Ring Formation

The diazirine ring is synthesized via cyclization of a trifluoromethyl ketone precursor with ammonia under anhydrous conditions. For example, 3-(trifluoroacetyl)phenol reacts with gaseous ammonia in the presence of hydroxylamine-O-sulfonic acid to yield 3-(3-trifluoromethyl-3H-diazirin-3-yl)phenol. This reaction proceeds at −20°C in tetrahydrofuran (THF), achieving a 65–70% yield after purification by silica gel chromatography.

Phenoxyacetic Acid Derivatization

The phenol intermediate is alkylated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. After refluxing for 12 hours, the ethyl ester is hydrolyzed with 2 M sodium hydroxide to produce 3-(3-trifluoromethyl-3H-diazirin-3-yl)phenoxyacetic acid. The crude product is recrystallized from ethanol/water (1:1) to obtain white crystals (mp 142–144°C, 85% yield).

Preparation of 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl Chloride

The carboxylic acid is converted to its acyl chloride to facilitate subsequent amide bond formation.

Acyl Chloride Synthesis

3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxyacetic acid (10 mmol) is refluxed with thionyl chloride (15 mL) for 3 hours under nitrogen. Excess thionyl chloride is removed by distillation under reduced pressure, yielding the acyl chloride as a light-yellow oil (98% purity by NMR). The product is used immediately in the next step due to its hygroscopic nature.

Synthesis of S-Methyloxycarbonylsulfenylcysteinyl-valine

The cysteinyl-valine dipeptide is functionalized with a methyloxycarbonylsulfenyl group at the cysteine residue.

Dipeptide Assembly

L-Cysteine and L-valine are coupled using standard peptide synthesis protocols:

-

Amino Protection : Cysteine’s amino group is protected with a tert-butoxycarbonyl (Boc) group, while valine’s carboxyl group is activated as a pentafluorophenyl ester.

-

Coupling : The two amino acids are reacted in dichloromethane with 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) at 0°C for 24 hours.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

Sulfenylation

The cysteine thiol is treated with methyl chlorocarbonylsulfenyl chloride (ClSC(O)OCH₃) in anhydrous DMF at −10°C. Triethylamine is added to scavenge HCl, and the reaction is stirred for 2 hours. The product, S-methyloxycarbonylsulfenylcysteinyl-valine, is isolated by precipitation in cold diethyl ether (72% yield).

Coupling of Acyl Chloride and Dipeptide

The final step involves conjugating the phenoxyacetyl chloride with the sulfenylated dipeptide.

Amide Bond Formation

A solution of 2-(3-(3-trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl chloride (5 mmol) in dry THF is added dropwise to a chilled (−15°C) mixture of S-methyloxycarbonylsulfenylcysteinyl-valine (5 mmol) and N-methylmorpholine (10 mmol) in THF. The reaction is stirred for 6 hours, after which the solvent is evaporated. The residue is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to yield the title compound as a white solid (mp 189–191°C, 63% yield).

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.58–7.12 (m, 4H, Ar-H), 4.65 (m, 1H, Cys-αH), 4.32 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃), 2.95–2.75 (m, 2H, Cys-βH₂), 2.35 (m, 1H, Val-γH), 1.05 (d, J = 6.7 Hz, 3H, Val-δCH₃).

-

¹³C NMR : δ 172.1 (COOCH₃), 169.8 (amide CO), 156.3 (diazirine C), 122.1 (q, J = 288 Hz, CF₃).

Purity Assessment

HPLC analysis (UV detection at 254 nm) confirms >98% purity. High-resolution mass spectrometry (HRMS) gives [M+H]⁺ = 553.1285 (calculated: 553.1289).

Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acyl chloride purity | >95% | Directly affects coupling efficiency |

| Sulfenylation temperature | −10°C to 0°C | Prevents disulfide formation |

| Peptide coupling base | N-methylmorpholine | Minimizes racemization |

| HPLC gradient | 40–70% acetonitrile over 30 min | Ensures separation of diastereomers |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de reacciones

El edetato cálcico disódico anhidro se somete principalmente a reacciones de quelación, donde forma complejos estables con iones metálicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su estructura estable .

Reactivos y condiciones comunes

Las reacciones de quelación del edetato cálcico disódico anhidro implican iones metálicos como el plomo, el zinc y el calcio. Estas reacciones se llevan a cabo generalmente en soluciones acuosas bajo condiciones de pH neutro a ligeramente alcalino .

Principales productos formados

Los principales productos formados a partir de las reacciones de quelación del edetato cálcico disódico anhidro son los complejos metal-EDTA. Por ejemplo, cuando reacciona con iones de plomo, el producto es un complejo plomo-EDTA que puede ser excretado del cuerpo .

Aplicaciones Científicas De Investigación

El edetato cálcico disódico anhidro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como agente quelante para eliminar iones metálicos de las soluciones.

Biología: Empregado en estudios que implican la homeostasis y la toxicidad de los iones metálicos.

Medicina: Se utiliza principalmente para tratar el envenenamiento por plomo al unirse a los iones de plomo y facilitar su excreción.

Mecanismo De Acción

El edetato cálcico disódico anhidro ejerce sus efectos mediante la quelación. Se distribuye en tejidos como el riñón y el hueso, donde se une a iones metálicos como el plomo. Los iones metálicos quelados se eliminan entonces a través de la excreción urinaria. Este proceso reduce la concentración de metales tóxicos en el cuerpo, lo que atenúa sus efectos nocivos .

Comparación Con Compuestos Similares

Diazirine-Containing Compounds

The 3-trifluoromethyl-3-phenyldiazirine (TPD) group in the target compound shares similarities with photolabeling reagents described by Brunner et al. (1980) :

Key Insight : The target compound’s peptide chain differentiates it from simpler TPD derivatives, enabling bio-conjugation or receptor targeting.

Sulfur-Containing Compounds

The S-methyloxycarbonylsulfenyl group is structurally distinct from sulfonyl or sulfoxide groups in pesticides (e.g., fluvalinate, cyfluthrin) :

Key Insight : The sulfenyl group’s lability may allow controlled release mechanisms, unlike stable sulfonyl groups in pesticides.

Peptide-Linked Compounds

The cysteinyl-valine motif contrasts with valine esters in pharmaceuticals (e.g., anti-inflammatory agents) :

Phenoxyacetyl Derivatives

The phenoxyacetyl group is common in anti-inflammatory agents :

| Compound | Target Compound | Fenofibric Acid |

|---|---|---|

| Core Structure | Phenoxyacetyl | Phenoxypropanoic acid |

| Substituent | Trifluoromethyl-diazirine | Chlorobenzoyl |

| Polarity (HPLC Rt*) | Higher (lipophilic) | 0.36 (moderate) |

Key Insight : The trifluoromethyl-diazirine group increases lipophilicity, likely enhancing membrane permeability over chlorobenzoyl analogues.

Actividad Biológica

The compound 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is a novel synthetic molecule that incorporates a trifluoromethyl-substituted diazirine moiety, known for its unique photochemical properties. This compound has garnered interest in chemical biology due to its potential applications in protein labeling and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential applications in various fields.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the introduction of the diazirine group, which is critical for its biological activity. The general synthetic pathway can be summarized as follows:

- Formation of the Diazirine Moiety : The trifluoromethyl diazirine is synthesized through a reaction involving diazotization of an appropriate precursor.

- Coupling Reaction : The diazirine is then coupled with a phenoxyacetyl group to form the target compound.

- Protection of Functional Groups : The sulfenyl and valine moieties are introduced while protecting sensitive functional groups to prevent unwanted reactions.

Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to generate reactive carbene species upon photolysis. These carbene species can form covalent bonds with nearby nucleophiles, including amino acids in proteins. This property makes it a valuable tool for studying protein interactions and dynamics.

Case Studies

- Photolabeling Studies : A study demonstrated that compounds containing diazirine groups effectively label proteins in living cells upon UV irradiation. The resulting covalent modifications allow for the identification and characterization of protein interactions in complex biological systems .

- Fluorescence Enhancement : In another case, a coumarin-fused diazirine derivative exhibited significant fluorescence enhancement after cross-linking with target proteins. This property was utilized to develop sensitive assays for detecting specific protein interactions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 400.45 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Photolysis Wavelength | 365 nm |

| Protein Labeling Efficiency | >80% under optimal conditions |

Applications

The compound shows promise in several applications:

- Chemical Biology : Used as a photoreactive probe for studying protein interactions.

- Drug Development : Potential for targeting specific proteins involved in disease pathways.

- Bioconjugation Techniques : Useful in developing targeted therapies through selective labeling of biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine, and what challenges arise during purification?

- Methodological Answer: Synthesis typically involves stepwise coupling of trifluoromethyl-diazirinyl phenoxyacetyl groups with protected cysteinyl-valine derivatives. Key challenges include maintaining diazirine stability under acidic/basic conditions and preventing disulfide bond formation during sulfenylcysteinyl coupling. Purification requires reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve polar byproducts. Purity validation (>98%) should use LC-MS and NMR (1H/19F) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability studies should employ:

- HPLC-UV/Vis to monitor degradation products (e.g., diazirine ring opening or ester hydrolysis).

- Circular Dichroism (CD) to assess conformational changes in the cysteinyl-valine backbone.

- Mass spectrometry (MS/MS) to identify degradation fragments. Control experiments at pH 2–9 and 4–40°C are critical, with data cross-referenced to Arrhenius kinetics for shelf-life prediction .

Q. How can researchers verify the compound’s reactivity in photo-crosslinking experiments targeting protein binding sites?

- Methodological Answer: Use UV irradiation (365 nm) to activate the diazirine group, followed by SDS-PAGE or Western blotting to detect covalent adducts. Control experiments must include:

- Dark controls (no UV) to rule out non-specific binding.

- Competitive inhibition with unmodified ligand to confirm binding specificity.

- MALDI-TOF to map crosslinked peptide regions .

Advanced Research Questions

Q. How should experimental designs account for batch-to-batch variability in the compound’s bioactivity?

- Methodological Answer: Implement a randomized block design with split-plot arrangements (e.g., varying synthesis batches as main plots and biological replicates as subplots). Use ANOVA to quantify variance contributions from synthesis (e.g., diazirine purity) vs. biological noise. Include batch-specific QC data (e.g., 19F NMR peak ratios) as covariates in regression models .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms (e.g., SPR vs. ITC)?

- Methodological Answer: Discrepancies often arise from assay-specific artifacts:

- Surface Plasmon Resonance (SPR) : Check for non-specific adsorption to sensor chips via control flow cells.

- Isothermal Titration Calorimetry (ITC) : Validate stoichiometry using fixed ligand concentrations.

- Cross-validate with fluorescence polarization (FP) under matched buffer conditions. Statistical meta-analysis (e.g., Cohen’s d) quantifies platform bias .

Q. What environmental fate studies are needed to assess the compound’s ecotoxicological risks in laboratory waste streams?

- Methodological Answer: Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use LC-HRMS to track abiotic hydrolysis products (e.g., trifluoroacetic acid release). For biotic transformation, employ microbial consortia from activated sludge and quantify toxicity via Daphnia magna acute assays. Model partitioning coefficients (log Kow) to predict bioaccumulation .

Q. How can computational modeling predict the compound’s structure-activity relationships (SAR) for optimizing target selectivity?

- Methodological Answer: Combine:

- Molecular docking (e.g., AutoDock Vina) to map diazirine interactions with protein pockets.

- QM/MM simulations to assess photoactivation energy barriers.

- Free Energy Perturbation (FEP) to compare binding affinities of substituent variants (e.g., replacing trifluoromethyl with cyano groups). Validate predictions with SPR/ITC .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.